2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl- 2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-
Brand Name: Vulcanchem
CAS No.: 121353-88-6
VCID: VC0219484
InChI: InChI=1S/C30H29FN2O6/c1-19-17-33(29(36)32-27(19)35)28-25(31)26(34)24(39-28)18-38-30(20-9-5-3-6-10-20,21-11-7-4-8-12-21)22-13-15-23(37-2)16-14-22/h3-17,24-26,28,34H,18H2,1-2H3,(H,32,35,36)
SMILES: CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)O)F
Molecular Formula: C30H29FN2O6
Molecular Weight: 0

2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-

CAS No.: 121353-88-6

Cat. No.: VC0219484

Molecular Formula: C30H29FN2O6

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl- - 121353-88-6

Specification

CAS No. 121353-88-6
Molecular Formula C30H29FN2O6
Molecular Weight 0
IUPAC Name 1-[3-fluoro-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C30H29FN2O6/c1-19-17-33(29(36)32-27(19)35)28-25(31)26(34)24(39-28)18-38-30(20-9-5-3-6-10-20,21-11-7-4-8-12-21)22-13-15-23(37-2)16-14-22/h3-17,24-26,28,34H,18H2,1-2H3,(H,32,35,36)
SMILES CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)O)F

Introduction

Chemical Structure and Classification

Structural Components

2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl- belongs to the family of modified pyrimidine nucleosides. The compound consists of three key structural elements:

  • Pyrimidine Base: A 5-methylated 2,4(1H,3H)-pyrimidinedione (thymine) base

  • Modified Sugar Moiety: A 2-deoxy-2-fluoro-β-D-arabinofuranosyl sugar with arabino configuration

  • Protecting Group: A (4-methoxyphenyl)diphenylmethyl (DMT) group at the 5' position

The DMT group serves as a protecting group for the 5'-hydroxyl function, which is critical for controlled oligonucleotide synthesis procedures. This structure places the compound within the broader category of fluorinated nucleoside analogs, specifically those with arabino configuration .

Nomenclature and Synonyms

The compound may also be referred to by several alternative names in scientific literature:

  • 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione

  • 5'-O-DMT-2'-deoxy-2'-fluoro-5-methyluridine

  • 5'-O-DMT-2'-F-5-methylarabinouridine

Molecular Properties

The compound has the following key molecular properties:

PropertyValue
Molecular FormulaC₃₀H₂₉FN₂O₆
Molecular WeightApproximately 532.56 g/mol
Physical StateWhite to off-white solid
SolubilitySoluble in organic solvents (DMSO, methanol, dichloromethane)
UV AbsorptionCharacteristic absorption maxima in the UV range

Synthetic Methodologies

General Synthesis Strategy

Structural Characterization

Spectroscopic Properties

While specific spectroscopic data for the target compound is limited in the available literature, related compounds provide insight into its expected spectroscopic characteristics:

NMR Spectroscopy

Fluorinated arabinose derivatives typically show characteristic patterns in both ¹H and ¹⁹F NMR spectra. The presence of fluorine at the 2' position causes distinctive splitting patterns in the sugar proton signals, particularly H-1', H-2', and H-3'. The ¹⁹F signal typically appears between -190 and -200 ppm .

Mass Spectrometry

Mass spectrometric analysis would be expected to show characteristic fragmentation patterns, including the loss of the DMT group (303 mass units) as a common fragmentation pathway .

X-ray Crystallography

Crystal structure analysis of related compounds reveals that the arabino configuration places the 2'-fluoro and the pyrimidine base in a trans orientation, which has important implications for the compound's biological activity and its behavior in oligonucleotide structures .

Biological Activity and Applications

Nucleic Acid Chemistry Applications

The primary application of 2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl- is as a building block in oligonucleotide synthesis. The 5'-O-DMT group serves as a protecting group that can be selectively removed during solid-phase synthesis procedures.

Key advantages of incorporating this modified nucleoside into oligonucleotides include:

  • Enhanced stability against nuclease degradation

  • Improved binding affinity to complementary nucleic acids

  • Modified thermal stability of resulting duplexes

  • Potential for altered biological activity of the oligonucleotide products

Antiviral Activity

Structurally related compounds like 2'-fluoro-arabinosides have demonstrated activity against various viruses. The mechanism typically involves inhibition of viral polymerases through incorporation into viral DNA or by direct inhibition of the enzyme .

Anticancer Properties

Structure-Activity Relationships

Effect of 2'-Fluoro Substitution

The 2'-fluoro substitution in arabino configuration significantly affects the compound's biochemical properties:

  • Sugar Conformation: The 2'-fluoro group influences the sugar pucker, favoring conformations that can enhance binding to specific enzymes or nucleic acid targets.

  • Bond Strength: The C-F bond at the 2' position increases the compound's stability against chemical and enzymatic degradation.

  • Electronegativity Effects: The highly electronegative fluorine atom alters the electronic distribution within the molecule, affecting hydrogen bonding and other intermolecular interactions .

Comparison with Related Compounds

Table 1 compares key properties of 2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl- with structurally related compounds:

CompoundSugar ModificationBase ModificationProtecting GroupKey Properties
Target Compound2'-Deoxy-2'-fluoro-arabinose5-Methyl-pyrimidinedione5'-O-DMTEnhanced nuclease resistance, oligonucleotide synthesis building block
FMAU2'-Deoxy-2'-fluoro-arabinose5-Methyl-pyrimidinedioneNoneIncreased metabolic stability, potential antiviral activity
5'-O-DMT-2'-O-methyl-5-methyluridine2'-O-Methyl-ribose5-Methyl-pyrimidinedione5'-O-DMTEnhanced RNA duplex stability, nuclease resistance
1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-Methyl-2,4(1H,3H)-pyrimidinedione2'-Deoxy-2'-fluoro-arabinose5-Methyl-pyrimidinedione3',5'-Di-O-benzoylSynthetic intermediate, different protection pattern

Research Applications and Future Directions

Oligonucleotide Therapeutics

The compound's role in oligonucleotide synthesis positions it as an important component in the development of therapeutic oligonucleotides, including:

  • Antisense Oligonucleotides: These target specific mRNA sequences to inhibit protein expression, with applications in various disease states.

  • siRNA Therapeutics: Short interfering RNAs that utilize the RNA interference pathway to silence specific genes.

  • Aptamers: Oligonucleotides that bind specific targets with high affinity and selectivity, with potential diagnostic and therapeutic applications.

Diagnostic Applications

Modified oligonucleotides containing the 2'-fluoro-arabino modification have potential applications in diagnostic procedures, including:

  • Molecular Probes: Enhanced stability for nucleic acid detection assays

  • Imaging Applications: When coupled with appropriate labeling strategies

  • Nucleic Acid Testing: Improved sensitivity and specificity in diagnostic assays

Emerging Research Directions

Recent research has explored several innovative applications for fluorinated nucleoside analogs, which may indicate future directions for the target compound:

  • Combination Therapies: Exploration of synergistic effects with other therapeutic agents

  • Targeted Delivery Systems: Development of conjugates that enhance cellular uptake and tissue-specific targeting

  • Structural Biology Studies: Use in crystallography and NMR studies to understand nucleic acid-protein interactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator